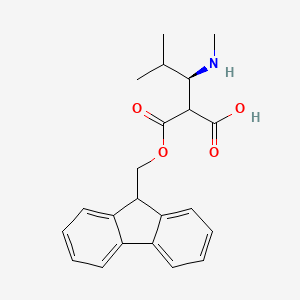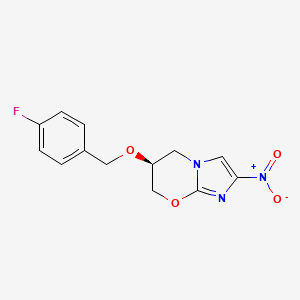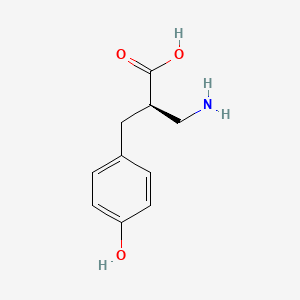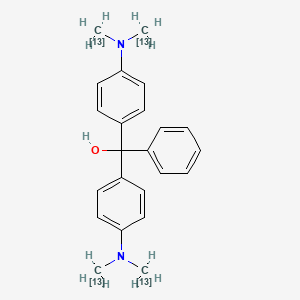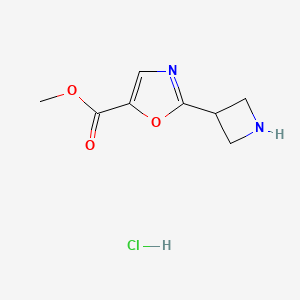
Methyl 2-(azetidin-3-yl)oxazole-5-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(azetidin-3-yl)oxazole-5-carboxylate hydrochloride is a synthetic organic compound with a unique structure that combines an azetidine ring with an oxazole ring. This compound is of interest in various fields of scientific research due to its potential biological activities and its utility as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(azetidin-3-yl)oxazole-5-carboxylate hydrochloride typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors, such as β-amino alcohols, under acidic or basic conditions.
Construction of the Oxazole Ring: The oxazole ring is often formed via cyclization reactions involving α-haloketones and amides or nitriles.
Coupling of the Rings: The azetidine and oxazole rings are then coupled through a series of condensation reactions, often involving esterification and subsequent cyclization.
Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine ring, leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can target the oxazole ring, potentially converting it to more saturated heterocycles.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the heteroatoms in the rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce more saturated heterocycles. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.
Scientific Research Applications
Chemistry
In chemistry, Methyl 2-(azetidin-3-yl)oxazole-5-carboxylate hydrochloride is used as an intermediate in the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development and other biomedical applications.
Medicine
In medicine, the compound’s potential therapeutic effects are of interest. Researchers are investigating its ability to interact with specific biological targets, such as enzymes or receptors, which could lead to the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and other high-performance materials.
Mechanism of Action
The mechanism of action of Methyl 2-(azetidin-3-yl)oxazole-5-carboxylate hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects are mediated through its ability to bind to these targets and modulate their activity, leading to changes in cellular function and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(azetidin-3-yl)pyrimidine-5-carboxylate hydrochloride
- Methyl 2-(azetidin-3-yl)-5-methyl-1,3-oxazole-4-carboxylate hydrochloride
Uniqueness
Methyl 2-(azetidin-3-yl)oxazole-5-carboxylate hydrochloride is unique due to its specific combination of an azetidine ring and an oxazole ring. This structural feature distinguishes it from other similar compounds and contributes to its unique chemical and biological properties. The presence of both rings in a single molecule allows for a diverse range of chemical reactions and potential biological activities, making it a versatile compound in scientific research.
Properties
Molecular Formula |
C8H11ClN2O3 |
|---|---|
Molecular Weight |
218.64 g/mol |
IUPAC Name |
methyl 2-(azetidin-3-yl)-1,3-oxazole-5-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H10N2O3.ClH/c1-12-8(11)6-4-10-7(13-6)5-2-9-3-5;/h4-5,9H,2-3H2,1H3;1H |
InChI Key |
WMUZVPJAXZXADM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=C(O1)C2CNC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



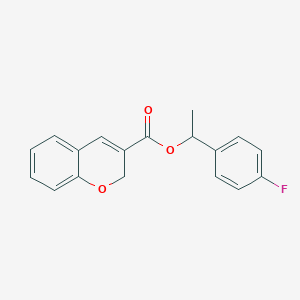
![N-(4-{[(2H-Benzimidazol-2-ylidene)methyl]amino}phenyl)acetamide](/img/structure/B12947059.png)
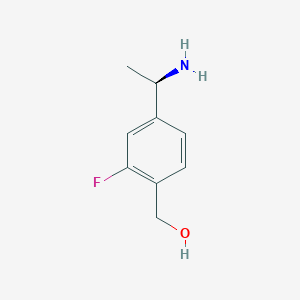
![(R)-2-(tert-Butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B12947071.png)

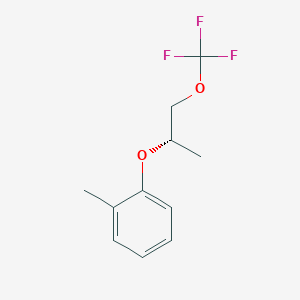
![2-[(Benzenesulfonyl)amino]-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B12947088.png)
